2-(Bromomethyl)-2-butylhexanal
Overview
Description
2-(Bromomethyl)-2-butylhexanal is an organic compound that features a bromomethyl group attached to a butylhexanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-butylhexanal typically involves the bromination of a suitable precursor. One common method is the bromination of 2-butylhexanal using bromine in the presence of a catalyst such as triphenylphosphine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2-butylhexanal undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of compounds like 2-(azidomethyl)-2-butylhexanal or 2-(thiocyanatomethyl)-2-butylhexanal.
Oxidation: Formation of 2-(bromomethyl)-2-butylhexanoic acid.
Reduction: Formation of 2-(bromomethyl)-2-butylhexanol.
Scientific Research Applications
2-(Bromomethyl)-2-butylhexanal has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and other materials with specific properties.
Biological Studies: Investigated for its reactivity and interactions with biological molecules.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2-butylhexanal involves its reactivity due to the presence of the bromomethyl and aldehyde groups. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in substitution reactions. The aldehyde group can participate in various redox reactions, further expanding its utility in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-2-butylhexanal
- 2-(Iodomethyl)-2-butylhexanal
- 2-(Hydroxymethyl)-2-butylhexanal
Uniqueness
2-(Bromomethyl)-2-butylhexanal is unique due to the presence of the bromomethyl group, which is more reactive compared to its chloro or iodo counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for more efficient and selective reactions.
Properties
IUPAC Name |
2-(bromomethyl)-2-butylhexanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrO/c1-3-5-7-11(9-12,10-13)8-6-4-2/h10H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUBIICDQGRFJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)(CBr)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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